4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core linked to a triazole ring through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core and the triazole ring separately, followed by their coupling.
Chromene Core Synthesis: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Triazole Ring Synthesis: The triazole ring is often prepared via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reaction: The final step involves coupling the chromene core with the triazole ring through an ethyl linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohol derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the development of new drugs, particularly due to its triazole ring, which is known for its biological activity.
Biological Research: It can be used as a probe to study enzyme interactions and protein-ligand binding due to its complex structure.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. Additionally, the chromene core can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide: Unique due to the combination of chromene and triazole moieties.
4-oxo-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]-4H-chromene-2-carboxamide: Similar structure but with a different triazole isomer.
4-oxo-N-[2-(2H-1,2,4-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chromene core and a 1,2,3-triazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-oxo-N-[2-(triazol-2-yl)ethyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-11-9-13(21-12-4-2-1-3-10(11)12)14(20)15-7-8-18-16-5-6-17-18/h1-6,9H,7-8H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSWGQQNYGRQCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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